Methylstat (hydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

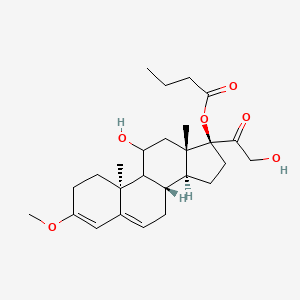

Methylstat is a methyl ester prodrug of a Jumonji C domain-containing histone demethylase (JMJD) inhibitor that has favorable cell permeability. The free acid of methylstat inhibits JMJD2A, JMJD2C, JMJD2E, PHF8, and JMJD3 with IC50 values of approximately 4.3, 3.4, 5.9, 10, and 43 µM, respectively, in an in vitro assay. Methylstat inhibits growth of the JMJD2C-sensitive esophageal cancer cell line KYSE150 with a GI50 of 5.1 µM, whereas the free acid of methylstat did not inhibit cell growth up to 100 µM. Methylstat induces histone hypermethylation at multiple sites in a concentration-dependent manner (EC50 for H3K4me3 and H3K9me3 = 10.3 and 8.6 µM in KYSE150 cells and 6.7 ad 6.3 µM in MCF-7 cells, respectively).

Scientific Research Applications

1. Role in Demineralizing Sea Water

The hydrate process, which involves the use of hydrating agents like Methylstat, plays a crucial role in demineralizing sea water. This process's economics significantly depend on the properties of the hydrating agent used. The thermodynamic properties of Methylstat and other hydrates in this context have been detailed in a study by Barduhn, Towlson, and Hu (1962) from the Aiche Journal (Barduhn, Towlson, & Hu, 1962).

2. Inhibiting Angiogenesis

Methylstat, a histone demethylase inhibitor, has been found to significantly inhibit angiogenesis both in vitro and in vivo. This finding suggests its potential application in studying and possibly treating conditions involving abnormal blood vessel growth. This was explored in a study by Cho et al. (2014) in RSC Advances (Cho et al., 2014).

3. Adsorption of Dyes from Solutions

The use of certain hydrates, such as calcium aluminate hydrates, for the adsorption of dyes like Methyl Orange from aqueous solutions has been investigated. This process, which involves the intercalation of dye molecules into hydrate structures, could have significant applications in wastewater treatment and environmental remediation. Relevant research by Zhang et al. (2014) in the Journal of Colloid and Interface Science can provide further insights into this application (Zhang et al., 2014).

4. Potential in Green Chemistry

The study of Methylstat and related compounds in the context of green chemistry is significant, especially concerning their decomposition products and potential environmental impacts. This aspect was highlighted in research conducted by Swatloski, Holbrey, and Rogers (2003) in Green Chemistry (Swatloski, Holbrey, & Rogers, 2003).

5. Use in Fluorescence Polarization Assays

Methylstat has been used in the synthesis of fluorescent analogs for use in fluorescence polarization assays. This application is crucial for evaluating binding affinities in molecular biology and pharmacology. A study by Xu et al. (2013) in the Journal of Medicinal Chemistry provides detailed insights into this application (Xu et al., 2013).

properties

Product Name |

Methylstat (hydrate) |

|---|---|

Molecular Formula |

C28H31N3O6 · H2O |

Molecular Weight |

523.6 |

InChI |

InChI=1S/C28H31N3O6.H2O/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25;/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34);1H2/b16-15+; |

InChI Key |

GLUJKORUIWJKCZ-GEEYTBSJSA-N |

SMILES |

O=C(OCC1=CC=C(CNCCCCN(O)C(/C=C/C(OC)=O)=O)C=C1)NC2=CC=CC3=C2C=CC=C3.O |

synonyms |

4-[hydroxy[4-[[[4-[[[(1-naphthalenylamino)carbonyl]oxy]methyl]phenyl]methyl]amino]butyl]amino]-4-oxo-2E-butenoic acid, methyl ester, monohydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.